molecular formula C14H19NO2 B1443348 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol CAS No. 934182-73-7

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

カタログ番号: B1443348
CAS番号: 934182-73-7
分子量: 233.31 g/mol
InChIキー: FCQHVMVLHYLCFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol (CAS: 934182-73-7) . The structure includes a benzyl group at the 7-position, an oxygen atom in the 3-oxa bridge, and a hydroxyl group at the 9-position. X-ray diffraction studies confirm its bicyclo[3.3.1]nonane skeleton, which adopts chair-chair or chair-boat conformations depending on substituents and solid-state packing .

特性

IUPAC Name

7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQHVMVLHYLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the construction of the bicyclic framework through cyclization reactions starting from accessible precursors such as benzylamine and oxygen-containing substrates (e.g., glycidol or acetone dicarboxylic acid derivatives). The key step is the formation of the bicyclic system via nucleophilic substitution and ring-closing reactions under controlled conditions.

Detailed Stepwise Preparation (Based on Organic Syntheses 2022 Protocol)

A robust and scalable preparation method has been reported involving the following key stages:

Step Reaction Key Reagents & Conditions Outcome
A Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Benzylamine, acetone dicarboxylic acid, glutaraldehyde, sulfuric acid; temperature controlled at 0–10 °C initially, then aged at 5 °C and 25 °C Formation of bicyclic ketone intermediate with ~57% yield (qNMR assay)
B Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Sodium borohydride (NaBH4) reduction in aqueous medium Conversion of ketone to corresponding alcohol with high yield (~93%)
C Acid treatment to form olefin intermediate Treatment with sulfuric acid to induce dehydration Formation of olefin intermediate for further transformations
D Hydrogenation to 9-Azabicyclo[3.3.1]nonane Pd(OH)2/C catalyst under H2 atmosphere at 50 psi and 50 °C Saturated bicyclic amine obtained after hydrogenation

The product this compound can be isolated after the reduction step (Step B) or further processed depending on the desired derivative.

Reaction Conditions and Purification

  • Temperature Control: Precise temperature regulation (0–10 °C during acid addition, aging at 5 °C and 25 °C) is critical to optimize yield and minimize side reactions.
  • pH Adjustment: Acid-base control is essential, with sulfuric acid used to adjust pH to ~2 during workup.
  • Extraction: Organic solvent extraction (e.g., methyl tert-butyl ether) is employed to separate the bicyclic intermediates.
  • Purification: Column chromatography and recrystallization techniques are used to obtain high-purity this compound.

Analytical and Conformational Studies

  • Single crystal X-ray diffraction studies have been conducted on related bicyclic compounds to confirm the stereochemistry and conformation of the bicyclic ring system.
  • Quantitative ^1H NMR and HPLC analyses are standard for purity and yield determination.
  • The bicyclic system exhibits unique conformational features due to the presence of oxygen and nitrogen heteroatoms in the ring, which affect its chemical reactivity and physical properties.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Benzylamine, acetone dicarboxylic acid, glutaraldehyde
Key Reagents Sulfuric acid (H2SO4), sodium borohydride (NaBH4), Pd(OH)2/C
Solvents Water, isopropanol, methyl tert-butyl ether (MTBE)
Reaction Temperatures 0–10 °C (initial), 5 °C and 25 °C (aging), 50 °C (hydrogenation)
Reaction Time 20 h aging + 20 h at 25 °C; 48 h hydrogenation
Purification Methods Liquid-liquid extraction, column chromatography
Yield ~57% for ketone intermediate; ~93% for alcohol intermediate
Analytical Techniques ^1H NMR, HPLC, single crystal X-ray diffraction

Research Findings and Notes

  • The synthetic route described is advantageous for scalability and industrial application due to the use of readily available starting materials and relatively mild reaction conditions.
  • The bicyclic intermediate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key precursor that can be efficiently converted to the target alcohol.
  • The presence of the benzyl group at the nitrogen atom stabilizes the bicyclic structure and facilitates extraction and purification steps.
  • The method avoids harsh reagents and conditions, enhancing safety and environmental compatibility.
  • Conformational studies support the stability of the bicyclic framework and provide insight into its reactivity profile.

化学反応の分析

Types of Reactions

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane (DCM) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in functional groups, conformations, and biological activities:

Compound Name Molecular Formula Key Structural Differences Conformation (Solid State) Biological Activity/Notes References
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol C₁₄H₁₉NO₂ 3-oxa bridge, 9-OH, 7-benzyl Chair-chair or chair-boat Antiarrhythmic potential (indirect)
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one C₁₄H₁₇NOS 3-thia (sulfur) bridge, 9-ketone Chair-boat (sulfur in boat) Antiarrhythmic (3–6 mg/kg in dogs)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one C₁₄H₁₇NO₂ 9-benzyl, 7-ketone (positional isomer) N/A No reported activity
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl C₁₅H₂₀ClNO₃ 7-carboxylic acid, 9-benzyl N/A Enhanced solubility for drug design
N-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol C₁₂H₂₁NO₄ Boc-protected amine at 7-position Chair-chair (Boc group axial) Synthetic intermediate

Key Observations:

Heteroatom Substitution (O vs. S): Replacing the 3-oxa bridge with 3-thia (sulfur) in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one alters conformational preferences. X-ray data show sulfur adopts a boat conformation, whereas the oxa analog favors chair-chair . This structural difference correlates with antiarrhythmic efficacy in canine models (3–6 mg/kg suppressed ventricular tachycardia) .

Positional Isomerism: Moving the benzyl group from the 7- to 9-position (9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one) eliminates the hydroxyl group and introduces a ketone.

Functional Group Modifications: The carboxylic acid derivative (9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl) improves solubility, making it advantageous for prodrug development . Boc protection of the 7-aza nitrogen increases steric bulk, stabilizing intermediates during synthesis .

Conformational Flexibility: Substituents like phenyl or bulky groups (e.g., Boc) influence ring puckering.

Stereochemical Impact: Stereoselective synthesis methods (e.g., intramolecular redox reactions) yield specific diastereomers, as seen in anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclo[3.3.1]nonan-9-ol . Such stereochemical nuances are critical for biological activity.

生物活性

7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (CAS No. 1375472-58-4) is a bicyclic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 64 μg/mL and 32 μg/mL, respectively .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. In vitro studies have demonstrated cytotoxic effects on human cancer cell lines, suggesting its potential use in cancer therapy .
  • Neuroprotective Effects :
    • Preliminary research indicates that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in the proliferation of cancer cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Qin et al., 2015 Reported antibacterial activity against Staphylococcus aureus and Bacillus subtilis; MIC values were determined to be 64 μg/mL and 32 μg/mL respectively.
Recent Review Discussed the potential anticancer properties of bicyclic compounds including this one; highlighted its cytotoxic effects on various cancer cell lines.
Neuroprotective Study Suggested possible neuroprotective effects through modulation of neurotransmitter systems; further research required for clinical applications.

Q & A

Q. Table 1: Reactivity of this compound vs. Structural Analogs

CompoundKey Functional GroupsBiological Activity (e.g., IC50_{50})Conformation
7-Benzyl-3-oxa-7-azabicyclo...Benzyl, ether, alcoholSigma receptor modulation (≤10 µM)Chair-chair
9-Azabicyclo[3.3.1]nonaneUnsubstituted amineLow bioactivity (>100 µM)Flexible
7-Boc-3-oxa-7-azabicyclo...Boc-protected amine, alcoholIntermediate for prodrugsChair (X-ray)

Q. Table 2: Reaction Conditions for Derivative Synthesis

Reaction TypeReagents/ConditionsProductYield
Grignard AdditionPhMgBr, THF, 0°C → RT7-Benzyl-9-phenyl-3-oxa...-9-ol75%
Catalytic HydrogenationRu catalyst, H2_2 (10 atm)endo-9-Benzyl-9-azabicyclo...-3-ol82%
Oxidationm-CPBA, CH2_2Cl2_2N-Oxide derivative68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Reactant of Route 2
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。